

An In-depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

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Compound of Interest

Compound Name: 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

Cat. No.: B011728

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This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine**. Due to the limited availability of specific experimental data for this compound, this guide presents a proposed synthetic pathway based on established chemical principles and infers potential biological activity from structurally related molecules. All quantitative data for reagents and intermediates are summarized for clarity.

Molecular Structure and Properties

2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, with the CAS Number 100317-20-2, is an aromatic sulfonamide. Its structure consists of a phenylamine ring substituted with a methyl group at the 2-position and a piperidine-1-sulfonyl group at the 5-position.

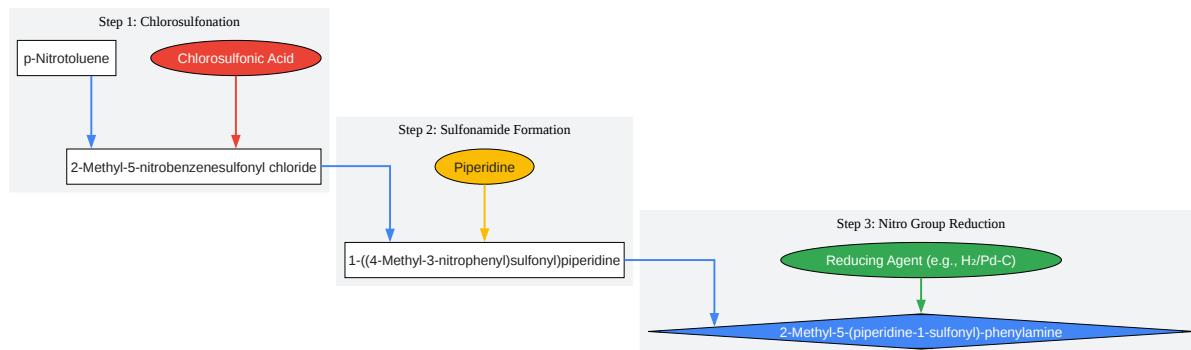
Table 1: Physicochemical Properties of **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine** and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine	100317-20-2	C ₁₂ H ₁₈ N ₂ O ₂ S	254.35
2-Methyl-5-nitrobenzenesulfonyl chloride	121-02-8	C ₇ H ₆ CINO ₄ S	235.64
Piperidine	110-89-4	C ₅ H ₁₁ N	85.15

Note: Physical properties such as melting point, boiling point, and solubility for the final product are not readily available in public literature and would require experimental determination.

Proposed Synthetic Pathway

The synthesis of **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine** can be envisioned through a three-step process, starting from p-nitrotoluene. This proposed pathway is illustrated in the workflow diagram below.



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Caption: Proposed synthetic workflow for **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine**.

Experimental Protocols

The following are representative experimental protocols for the proposed synthesis. These are based on general procedures for similar transformations and would require optimization for this specific synthesis.

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

This procedure is adapted from the general method for the chlorosulfonation of nitrotoluene derivatives.

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place chlorosulfonic acid. Cool the flask in an ice-water bath.
- Addition of p-Nitrotoluene: Slowly add p-nitrotoluene to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine

This protocol describes the reaction of the synthesized sulfonyl chloride with piperidine.

- Reaction Setup: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in an inert solvent such as dichloromethane in a round-bottom flask. Add a suitable base, such as triethylamine or pyridine.
- Addition of Piperidine: Slowly add piperidine to the solution while stirring. An exothermic reaction may be observed.
- Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
- Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and piperidine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

- Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

This final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

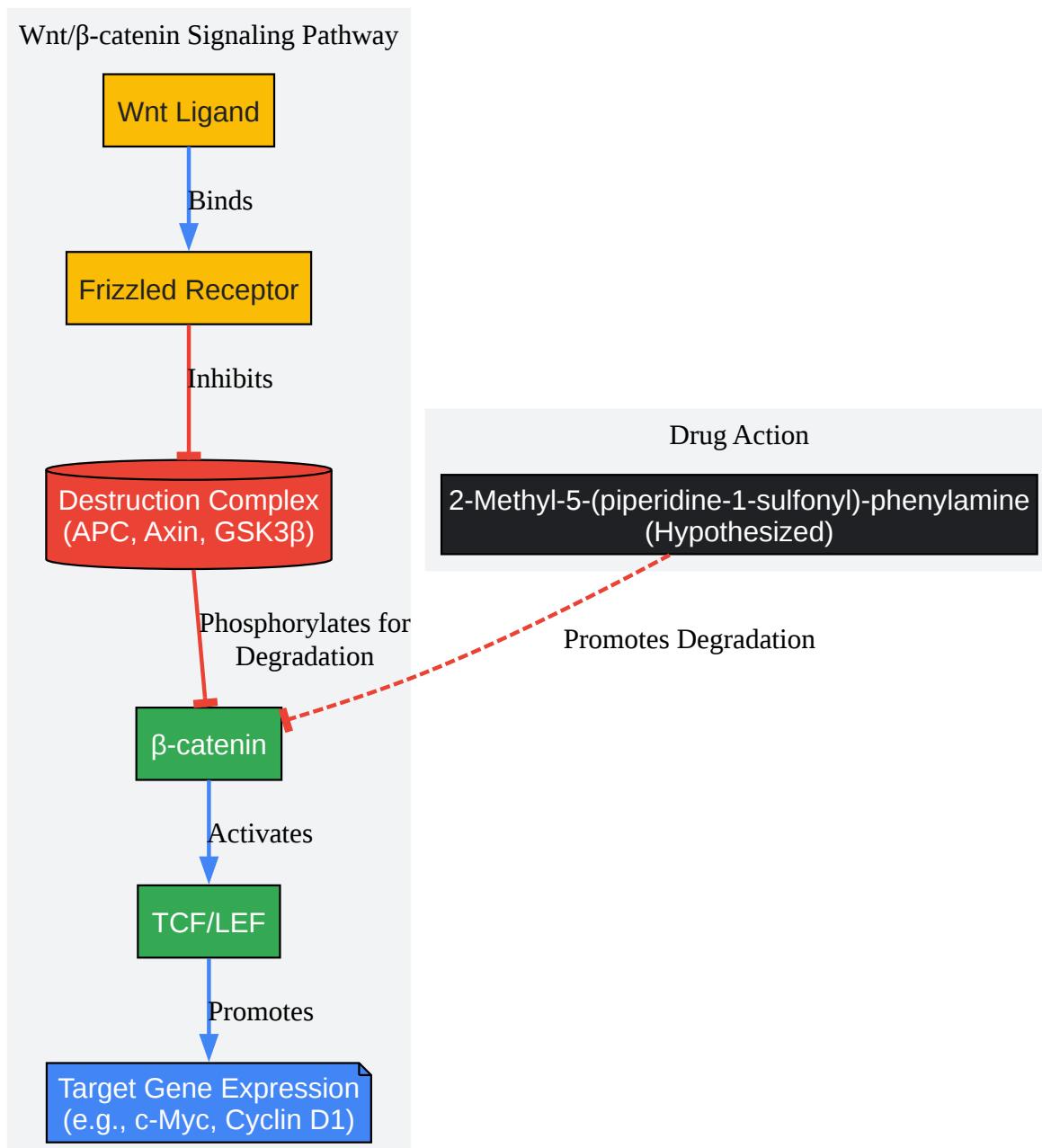
- Reaction Setup: Dissolve 1-((4-methyl-3-nitrophenyl)sulfonyl)piperidine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer present.
- Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain the final product, **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine**.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine**, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Notably, many sulfonamide derivatives have been investigated as anticancer agents.^[1] They can exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.

One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Some sulfonamide derivatives have been shown to inhibit this pathway,

leading to a decrease in cancer cell proliferation and survival. A simplified representation of this inhibitory action is depicted below.



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Caption: Hypothesized inhibition of the Wnt/β-catenin pathway by the title compound.

It is important to emphasize that the biological activity and the specific molecular targets of **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine** have not been experimentally determined. The information presented here is based on the known activities of other sulfonamide-containing molecules and should be considered a starting point for further investigation.

Conclusion

This technical guide has provided a detailed overview of the structure and a proposed synthetic route for **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine**. While specific experimental and biological data for this compound are scarce, its structural similarity to known bioactive sulfonamides suggests it may be a valuable candidate for further research, particularly in the context of anticancer drug discovery. The experimental protocols and potential mechanisms of action outlined herein provide a solid foundation for researchers and scientists to begin exploring the therapeutic potential of this and related molecules. Further experimental validation is necessary to confirm the properties and biological activities of this compound.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011728#2-methyl-5-piperidine-1-sulfonyl-phenylamine-molecular-structure>]

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